molecular formula C20H27ClN6O B14849492 5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine

5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine

Cat. No.: B14849492
M. Wt: 402.9 g/mol
InChI Key: MMJSYUQCKWEFRW-QGZVFWFLSA-N
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Description

®-9bMS free base is a chiral compound known for its unique structural properties and potential applications in various fields of scientific research. The compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9bMS free base typically involves a series of chemical reactions designed to introduce the desired stereochemistry. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the correct configuration of the final product. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-9bMS free base may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

®-9bMS free base undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving ®-9bMS free base typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

®-9bMS free base has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a drug candidate.

    Medicine: Investigated for its therapeutic properties and potential use in treating various diseases.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-9bMS free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

®-9bMS free base can be compared with other chiral compounds that share similar structural features. Some of these compounds include:

    (S)-9bMS free base: The enantiomer of ®-9bMS free base, which may exhibit different reactivity and biological activity.

    Chiral amines: Compounds with similar stereochemistry but different functional groups, used in various chemical and biological applications.

    Chiral alcohols: Molecules with a chiral center and hydroxyl group, often used as intermediates in synthesis.

The uniqueness of ®-9bMS free base lies in its specific stereochemistry and the resulting effects on its chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H27ClN6O

Molecular Weight

402.9 g/mol

IUPAC Name

5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H27ClN6O/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25)/t17-/m1/s1

InChI Key

MMJSYUQCKWEFRW-QGZVFWFLSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC[C@H]4CCCO4)Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl

Origin of Product

United States

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